
N-(2-ethylphenyl)-5-isobutyl-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-5-isobutyl-3-isoxazolecarboxamide, commonly known as A-836,339, is a selective cannabinoid receptor type 2 (CB2) agonist. CB2 receptors are primarily expressed in immune cells and have been found to play a role in inflammation, pain, and immune function. A-836,339 has been the subject of scientific research for its potential therapeutic applications in various diseases.
科学的研究の応用
Isoxazole Derivatives as Immunomodulatory Agents
Isoxazole derivatives, such as leflunomide and its metabolites, have been studied for their immunosuppressive properties. They are noted for their ability to inhibit dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis, which is essential for immune cell functions. This mechanism suggests potential applications in developing treatments for autoimmune diseases and in organ transplantation protocols (Knecht & Löffler, 1998).
Synthetic Applications in Heterocycle Formation
Research on isoxazole derivatives includes their use as building blocks in synthesizing complex heterocycles. Radical cyclization reactions involving aryl radicals derived from isoxazole precursors have been employed to create tri- and tetra-cyclic compounds, showcasing the versatility of isoxazole derivatives in synthetic organic chemistry (Allin et al., 2005).
Anticancer Potential of Isoxazole Compounds
Some isoxazole derivatives have been evaluated for their anticancer activity, particularly against colon cancer. These studies indicate that certain N-phenyl-5-carboxamidyl isoxazoles can inhibit STAT3 phosphorylation, a mechanism involved in cancer cell proliferation and survival. This highlights the potential of isoxazole derivatives in cancer therapy, especially in targeting signaling pathways critical for tumor growth (Shaw et al., 2012).
Antiprotozoal and Antifungal Applications
Isoxazole derivatives have also been investigated for their antiprotozoal and antifungal activities. Certain compounds exhibit significant inhibitory effects against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases such as trypanosomiasis and malaria (Patrick et al., 2007).
特性
IUPAC Name |
N-(2-ethylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-12-7-5-6-8-14(12)17-16(19)15-10-13(20-18-15)9-11(2)3/h5-8,10-11H,4,9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPQCRIILOPWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NOC(=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

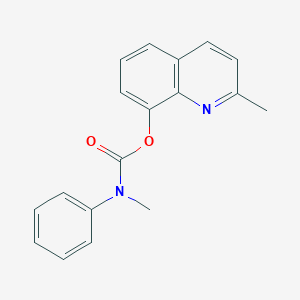
![N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5505409.png)
![5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5505416.png)
![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)
![2-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5505422.png)
![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)
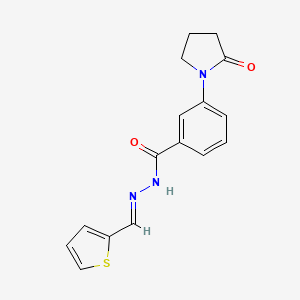
![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)
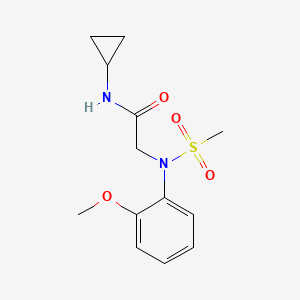
![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)
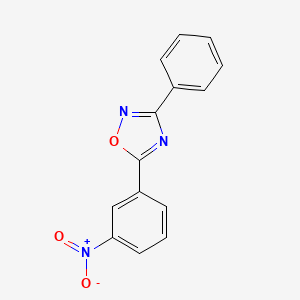
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)
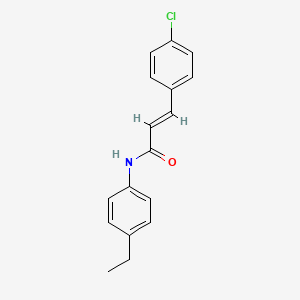
![N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5505502.png)